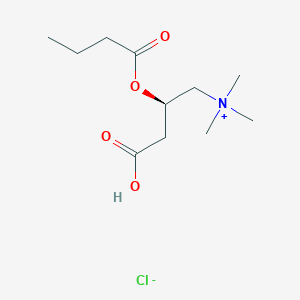

酪酸-L-カルニチン塩化物

説明

Synthesis Analysis

The synthesis of carnitine derivatives, including Butyryl-L-carnitine chloride, often involves multiple steps under mild reaction conditions. A notable example is the synthesis of (RS)-carnitine chloride, which might share similarities with the synthesis of Butyryl-L-carnitine chloride. This process involves converting crotyl chloride to tert-butyl 3-butenoate, followed by several steps leading to the carnitine chloride (S. Boots & M. R. Boots, 1975).

Molecular Structure Analysis

The molecular structure of Butyryl-L-carnitine chloride is closely related to that of carnitine and its various esters. Carnitine's molecular structure allows it to play a crucial role in fatty acid metabolism, acting as a carrier of activated fatty acids and acetate across mitochondrial membranes. This structural functionality is crucial for energy production within the cell (J. Bremer, 1983).

Chemical Reactions and Properties

The chemical properties of Butyryl-L-carnitine chloride are influenced by its ester and chloride components. Butyryl-L-carnitine, as a potential prodrug, shows transport via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+), demonstrating its interaction with cellular transport mechanisms (S. R. Srinivas et al., 2007).

Physical Properties Analysis

The physical properties of Butyryl-L-carnitine chloride, such as solubility, melting point, and stability, are crucial for its biological functions and potential applications. While specific details on Butyryl-L-carnitine chloride are scarce, the properties of related carnitine esters have been extensively studied, indicating that the esterification of carnitine can significantly influence its physical properties and biological activity (Jinkang Wang et al., 1998).

Chemical Properties Analysis

Butyryl-L-carnitine chloride's chemical properties, including reactivity and interactions with biological molecules, are essential for understanding its potential therapeutic applications and biological impact. For instance, the transport and metabolic pathways of L-carnitine and its esters, including butyryl derivatives, have been extensively studied to explore their roles in energy metabolism and potential therapeutic benefits (S. R. Srinivas et al., 2007).

科学的研究の応用

生化学研究

酪酸-L-カルニチンは、カルニチンの酪酸エステルです . これは、生化学研究、特にカルニチンに関する研究で使用されます . カルニチンは、長鎖脂肪酸をミトコンドリアに輸送してβ酸化を行う際に重要な役割を果たします .

細胞生物学

細胞生物学の分野では、酪酸-L-カルニチンはさまざまな細胞プロセスへの影響を研究するために使用されます . これは、特にミトコンドリア生物学の研究において関連しています .

内分泌学および代謝

酪酸-L-カルニチンは、内分泌学と代謝の研究で使用されます . これは、特に脂質生化学と脂肪酸分解の研究に使用されます .

トランスポーターおよび交換モジュレーター

酪酸-L-カルニチンは、腸のトランスポーターを阻害することが知られています . これは、ヒト網膜色素上皮細胞(HRPE)におけるカルニチン輸送体によるカルニチン摂取と、アミノ酸輸送体によるグリシン輸送を阻害します .

有機酸血症と脂肪酸酸化障害

作用機序

Target of Action

Butyryl-L-carnitine Chloride primarily targets intestinal transporters . It blocks the uptake of carnitine by the carnitine transporter and inhibits the transport of glycine by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .

Mode of Action

Butyryl-L-carnitine Chloride interacts with its targets by inhibiting their function. It blocks the uptake of carnitine and glycine, two essential molecules involved in energy metabolism and neurotransmission, respectively . This results in changes in the cellular metabolism and neurotransmission processes.

Biochemical Pathways

Butyryl-L-carnitine Chloride is part of the acylcarnitine family, which are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . In organic acidemias and fatty acid oxidation disorders, specific acylcarnitine species accumulate in a pattern that is characteristic for each disease . Butyryl-L-carnitine Chloride is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Pharmacokinetics

It is known that acylcarnitines, including butyryl-l-carnitine chloride, can be detected in urine This suggests that it is excreted from the body through the urinary system

Result of Action

The inhibition of carnitine and glycine uptake by Butyryl-L-carnitine Chloride can lead to changes in cellular metabolism and neurotransmission . .

将来の方向性

特性

IUPAC Name |

[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYJSBLNSDMCEA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648715 | |

| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162067-50-7 | |

| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

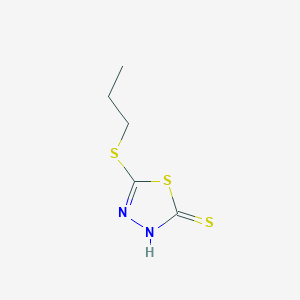

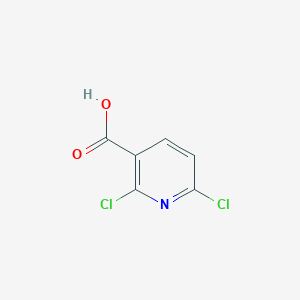

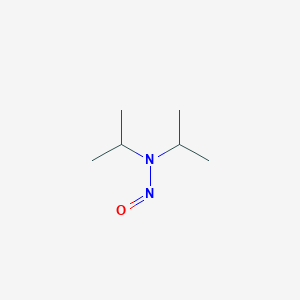

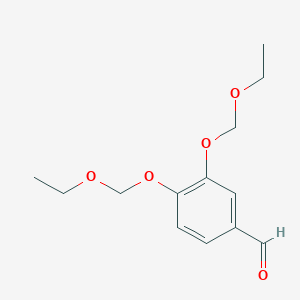

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

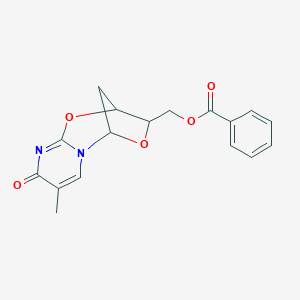

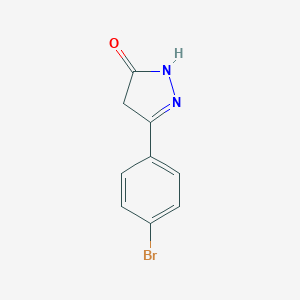

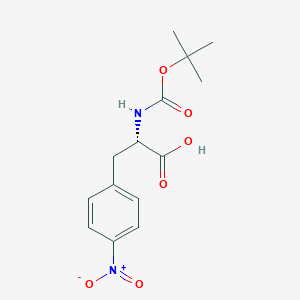

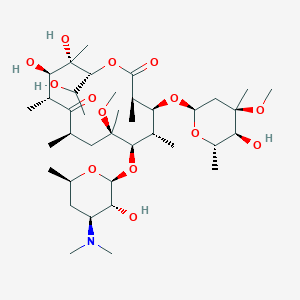

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)

![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)